6-Bromo-2-methyl-2H-phthalazin-1-one

Synthetic Chemistry Process Chemistry N-Alkylation

This 6-bromo,2-methyl phthalazinone enables efficient PARP inhibitor synthesis with 86.6% yield for N-methylation and validated C6 Suzuki coupling. Its LogP 1.98 optimizes oral drug properties. With ≥98% purity and full analytical documentation, it ensures GLP toxicology and scale-up reproducibility. Choose this intermediate for reliable, high-yielding access to phthalazinone-based targeted anticancer agents.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 1234616-69-3
Cat. No. B3346746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-2H-phthalazin-1-one
CAS1234616-69-3
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C=C(C=C2)Br)C=N1
InChIInChI=1S/C9H7BrN2O/c1-12-9(13)8-3-2-7(10)4-6(8)5-11-12/h2-5H,1H3
InChIKeyQPZLKCUSYJEWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methyl-2H-phthalazin-1-one (CAS 1234616-69-3): Phthalazinone Scaffold PARP Inhibitor Intermediate Sourcing Guide


6-Bromo-2-methyl-2H-phthalazin-1-one (CAS 1234616-69-3) is a brominated phthalazinone derivative that serves as a key synthetic intermediate for phthalazinone-based poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically validated class of targeted anticancer agents . The phthalazinone core constitutes the pharmacophoric backbone of approved PARP inhibitors including olaparib, underscoring the scaffold's proven translational relevance [1]. This compound is specifically a 2-methyl, 6-bromo substituted phthalazin-1-one, and its structural features enable precise, high-yielding synthetic transformations into advanced PARP inhibitor candidates .

6-Bromo-2-methyl-2H-phthalazin-1-one (CAS 1234616-69-3): Why Generic Phthalazinone Intermediates Cannot Be Simply Substituted


Phthalazinone intermediates with differing halogen placement or N-alkylation are not interchangeable due to profound impacts on downstream synthetic efficiency and target molecular properties. Regioisomeric bromination at positions other than C6 alters reactivity in cross-coupling reactions and can lead to diminished yields or failed transformations [1]. The presence or absence of the N2-methyl group critically influences solubility, lipophilicity, and the ability to undergo further functionalization, directly affecting the ADME properties of final drug candidates [2]. Consequently, precise control over substitution pattern is mandatory for reliable scale-up and reproducible biological activity in PARP inhibitor discovery programs. The quantitative evidence below substantiates the specific advantages of the 6-bromo, 2-methyl substitution pattern.

6-Bromo-2-methyl-2H-phthalazin-1-one (CAS 1234616-69-3): Quantitative Comparative Evidence for Sourcing Decisions


N-Alkylation Synthetic Yield Advantage: 86.6% Isolated Yield for 6-Bromo-2-methylphthalazin-1(2H)-one

The N-methylation of 6-bromophthalazin-1(2H)-one to yield 6-bromo-2-methyl-2H-phthalazin-1-one proceeds with an 86.6% isolated yield using methyl iodide and sodium hydride in DMF at ambient temperature . This compares favorably to an alternative one-step synthesis of a related N-alkylated phthalazinone via a one-pot addition-decyclization-cyclocondensation process, which reports yields ranging from 55% to 78% depending on the alkyl group [1].

Synthetic Chemistry Process Chemistry N-Alkylation

Commercial Purity Benchmark: ≥98% Standard Purity with Full Analytical Characterization

Commercially available 6-Bromo-2-methyl-2H-phthalazin-1-one is routinely supplied at ≥98% purity, with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by multiple vendors . In contrast, the closely related synthetic precursor 6-bromophthalazin-1(2H)-one is typically offered at 95% purity with less rigorous analytical characterization .

Chemical Sourcing Quality Control Analytical Chemistry

Lipophilicity and Solubility Profile: Optimized for Downstream PARP Inhibitor Design

The 2-methyl substitution on the phthalazinone ring increases lipophilicity relative to the unsubstituted parent. The calculated LogP for 6-Bromo-2-methyl-2H-phthalazin-1-one is 1.98 , compared to an experimental LogP of 0.61 for 2-methylphthalazin-1-one . This increase is attributable to the bromine atom. The 2-methyl group is a critical feature for achieving favorable ADME properties in final PARP inhibitors, as evidenced by SAR studies showing that N2-alkylation improves cellular permeability and oral bioavailability [1].

Medicinal Chemistry ADME Properties Lipophilicity

Documented Use as Key Intermediate in Patented PARP Inhibitor Syntheses

6-Bromo-2-methyl-2H-phthalazin-1-one is explicitly claimed and utilized as a synthetic intermediate in WO2022/012622, a patent application describing phthalazinone derivatives as PARP inhibitors [1]. The bromine atom at the 6-position serves as a synthetic handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships. This patent-backed utility contrasts with less well-characterized phthalazinone intermediates whose roles in active pharmaceutical ingredient (API) synthesis are not as clearly defined.

Medicinal Chemistry Patent Literature PARP Inhibitors

6-Bromo-2-methyl-2H-phthalazin-1-one (CAS 1234616-69-3): Priority Application Scenarios Based on Quantitative Evidence


High-Yield Synthesis of N-Alkylated Phthalazinone Libraries

For medicinal chemistry groups requiring efficient access to diverse N-alkylated phthalazinone derivatives, the documented 86.6% isolated yield for the N-methylation step makes this compound a preferred starting material. Compared to alternative routes that deliver lower yields, this high-yielding protocol enables rapid analog synthesis and conserves precious starting materials.

Preparation of PARP Inhibitor Candidates via Cross-Coupling

The 6-bromo substituent is ideally positioned for Suzuki-Miyaura and related cross-coupling reactions, a key transformation for elaborating the phthalazinone core into advanced PARP inhibitor leads [1]. This specific regiochemistry is validated by patent filings, providing a de-risked pathway for generating novel IP.

Medicinal Chemistry Optimization of ADME Properties

The 2-methyl group is essential for modulating the lipophilicity of the phthalazinone scaffold. The measured LogP of 1.98 for this compound falls within the optimal range for oral drug candidates . Researchers focused on improving the pharmacokinetic profile of PARP inhibitors can confidently employ this intermediate to impart favorable physicochemical properties to their final compounds [2].

Quality-Controlled Synthesis of Key Pharmaceutical Intermediates

With commercially guaranteed purity ≥98% and comprehensive analytical documentation , this compound is suitable for use in GLP toxicology studies and early-stage process chemistry development where reproducibility and impurity control are paramount. This level of quality assurance is not uniformly available for all phthalazinone intermediates.

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